molecular formula C9H13N3O3S B2946759 4-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2034318-10-8

4-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine

Cat. No.: B2946759
CAS No.: 2034318-10-8
M. Wt: 243.28
InChI Key: HNVFWLCJLKGJIK-UHFFFAOYSA-N
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Description

4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine ring at the 4-position. The pyrrolidine moiety is further modified with a methanesulfonyl group at the nitrogen atom (1-position).

Properties

IUPAC Name

4-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-16(13,14)12-5-3-8(6-12)15-9-2-4-10-7-11-9/h2,4,7-8H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVFWLCJLKGJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)OC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

    Methanesulfonylation: The pyrrolidine ring is then functionalized with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyrimidine: The methanesulfonylpyrrolidine is then coupled with a pyrimidine derivative through nucleophilic substitution reactions. This step often requires the use of a suitable leaving group on the pyrimidine ring and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under suitable conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Bases such as sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or enzymes, while the methanesulfonylpyrrolidine moiety may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analog: 4-(Methoxymethyl)-6-[(Pyrrolidin-3-yl)oxy]pyrimidine Hydrochloride

Key Features :

  • Molecular Formula : C₁₀H₁₅N₃O₂·HCl .
  • Substituents : A methoxymethyl group at the 4-position and a pyrrolidin-3-yl-oxy group at the 6-position.
  • Salt Form : Hydrochloride salt, enhancing solubility .

Comparison :

  • Core Structure : Both compounds share a pyrimidine core with oxygen-linked pyrrolidine substituents.
  • Functional Groups : The target compound features a methanesulfonyl group, whereas this analog has a methoxymethyl group. The sulfonyl group (electron-withdrawing) may confer greater metabolic stability compared to the ether-linked methoxymethyl (electron-donating) group.

Anticonvulsant Pyrimidinone Derivative: 1-({4-[(3-Nitrobenzyl)oxy]benzyl}amino)-2,3-dihydro-1H-indene-1-carboxamide Hydrochloride

Key Features :

  • Biological Activity : ED₅₀ = 0.0143 mmol/kg in a pentylenetetrazole (PTZ)-induced seizure model .
  • Structure: Pyrimidinone core with nitrobenzyl and benzylamino substituents.

Comparison :

  • Electronic Effects : The nitro group (strong electron-withdrawing) contrasts with the methanesulfonyl group in the target compound. Both groups may enhance binding to target receptors via dipole interactions.
  • Activity: The nitro-substituted compound exhibits potent anticonvulsant activity, suggesting that electron-withdrawing groups at strategic positions on the pyrimidine/pyrimidinone scaffold are critical for efficacy .

D–A–D Structured Pyrimidine: 2-Butylsulfanyl-4,6-bis[(E)-4-(Dimethylamino)styryl]pyrimidine

Key Features :

  • Crystal Structure: Dihedral angles of 14.20° and 14.56° between the pyrimidine ring and 4-(dimethylamino)styryl groups .
  • Electronic Properties: Donor–acceptor–donor (D–A–D) architecture, with the pyrimidine acting as an electron-accepting core .

Comparison :

  • Substituent Geometry : The butylsulfanyl group adopts a trans conformation (C–C–C–C = 171.53°), while the target compound’s pyrrolidine substituent likely imposes different steric constraints.
  • Applications : The D–A–D design is leveraged in optoelectronic materials; the methanesulfonyl group in the target compound may similarly modulate electronic properties for therapeutic or material science applications .

Sulfonyl-Containing Pyrido[3,4-d]pyrimidin-4(3H)-one Derivative

Key Features :

  • Structure : Incorporates a methylsulfonylphenyl-piperidine group at the 8-position .
  • Synthesis : Prepared via nucleophilic substitution in anhydrous DMF .

Comparison :

  • Sulfonyl Placement : The sulfonyl group in this derivative is part of a distal phenylpiperidine substituent, whereas in the target compound, it is directly attached to the pyrrolidine ring. This difference may influence solubility and target engagement.
  • Synthetic Route : Both compounds likely require controlled conditions (e.g., anhydrous solvents) for functional group installation .

Biological Activity

4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the areas of cancer treatment, antifungal properties, and inhibition of specific enzymes. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C12H16N4O3S\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This compound features a pyrimidine ring substituted with a methanesulfonyl group and a pyrrolidine moiety, which may contribute to its biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising anticancer properties. For instance, certain thienopyrimidine derivatives have been identified as potent inhibitors of Mnk kinases, which are implicated in cancer progression and inflammation . The inhibition of these kinases can lead to reduced tumor growth and metastasis.

CompoundCancer TypeIC50 (nM)
Compound 3aLiver Carcinoma11
Thienopyrimidine ANeuroblastoma<50

Antifungal Activity

The antifungal properties of pyrimidine derivatives have been explored extensively. In particular, studies have demonstrated that certain derivatives exhibit significant activity against various fungal strains. For example, novel pyrimidine derivatives bearing a thiadiazole skeleton showed lower EC50 values against Phomopsis sp., indicating effective antifungal action .

CompoundFungal StrainEC50 (µg/ml)
Compound 6hPhomopsis sp.25.9
PyrimethanilPhomopsis sp.32.1

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. A related study found that methanesulfonamide pyrimidines effectively inhibited HMG-CoA reductase, a target for cholesterol-lowering therapies, with one derivative showing an IC50 value of 1.12 nM .

Study on Anticancer Properties

A study published in 2022 examined the effects of a series of pyrimidine derivatives on various cancer cell lines. The findings indicated that the compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Study on Antifungal Efficacy

In another study focusing on antifungal activity, researchers synthesized a range of pyrimidine derivatives and tested their efficacy against common fungal pathogens. The results highlighted that specific substitutions on the pyrimidine ring significantly enhanced antifungal potency .

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